3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound classified under boronic acids and their derivatives. This compound features a chloro group and a boronic ester group attached to a phenolic ring, making it significant in organic synthesis. Its unique structure imparts notable reactivity and stability, which are advantageous in various chemical reactions, particularly in cross-coupling processes. The compound is widely utilized in scientific research and industrial applications due to its versatility in synthesizing complex organic molecules.
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be classified as:
The synthesis of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be achieved through several methods:
In industrial settings, the production typically follows large-scale cross-coupling protocols to ensure high yield and purity. The reactions are conducted under specific temperature and pressure conditions to optimize the formation of the desired product.
The molecular structure of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol includes:
The compound's structure can be represented by its SMILES notation: CC1(C)OB(C2=CC=C(O)C=C2Cl)OC1(C)C
, indicating the arrangement of atoms within the molecule .
Key data related to its molecular structure:
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its reactivity in cross-coupling reactions:
This mechanism is crucial for synthesizing biaryls and other complex organic structures.
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol finds extensive applications across various fields:
This compound exemplifies versatility in synthetic applications across multiple scientific disciplines.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1